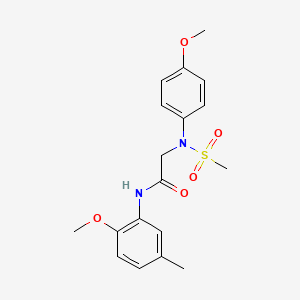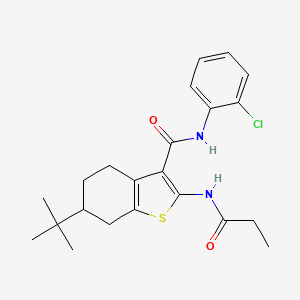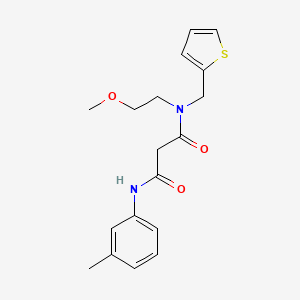
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Descripción general
Descripción
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly referred to as "MBMPG," is a small molecule that has gained attention in the scientific community due to its potential applications in research. This compound is a glycine transporter 1 (GlyT1) inhibitor, which means it has the ability to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a role in a variety of physiological processes, including the regulation of mood, sleep, and pain. In
Aplicaciones Científicas De Investigación
MBMPG has been studied extensively in the context of its potential applications in research. One area of research that has received particular attention is the study of the role of glycine in the regulation of mood and anxiety. Studies have shown that glycine levels in the brain are altered in individuals with mood disorders such as depression and anxiety. By modulating the levels of glycine in the brain, MBMPG has the potential to be used as a therapeutic agent for these disorders.
Mecanismo De Acción
As mentioned earlier, MBMPG is a N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide inhibitor. N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a protein that is responsible for the reuptake of glycine from the synaptic cleft back into the presynaptic neuron. By inhibiting N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, MBMPG increases the levels of glycine in the synaptic cleft, which can enhance the activity of glycine receptors and modulate neurotransmission.
Biochemical and Physiological Effects:
MBMPG has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glycine levels and neurotransmission, MBMPG has been shown to have anti-inflammatory effects and to modulate the release of other neurotransmitters such as glutamate and GABA. These effects have led to interest in MBMPG as a potential therapeutic agent for a variety of conditions, including mood disorders, pain, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MBMPG for lab experiments is its specificity for N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. This specificity allows researchers to study the effects of modulating glycine levels without the confounding effects of other neurotransmitters. However, one limitation of MBMPG is its relatively short half-life, which can make it difficult to study its effects over long periods of time.
Direcciones Futuras
There are several future directions for research on MBMPG. One area of research is the study of its potential therapeutic applications, particularly in the treatment of mood disorders. Another area of research is the study of its effects on other neurotransmitters and physiological processes. Additionally, future research could focus on developing more potent and selective N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide inhibitors based on the structure of MBMPG.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-16-11-7-6-8-14(16)12-18-17(20)13-19(24(2,21)22)15-9-4-3-5-10-15/h3-11H,12-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDBSFCGYJJLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3934591.png)
![(4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3934595.png)

![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3934618.png)
![4-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934626.png)


![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3934645.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3934650.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934654.png)
![1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine](/img/structure/B3934669.png)
![N-methyl-1-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3934678.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3934685.png)
![2-[5-(4-chlorophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3934687.png)